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Compound of Interest

Compound Name: (1S)-(+)-10-Camphorsulfonic acid

Cat. No.: B7805133

CAS Number: 3144-16-9

This in-depth technical guide serves as a core resource for researchers, scientists, and drug
development professionals on (1S)-(+)-10-Camphorsulfonic acid. It provides a detailed
overview of its chemical and physical properties, synthesis, and key applications, with a focus
on its role as a chiral resolving agent. This document includes structured data tables for easy
reference and detailed experimental protocols for practical application in the laboratory.

Core Properties and Specifications

(1S)-(+)-10-Camphorsulfonic acid, often abbreviated as (+)-CSA, is a strong organic acid
derived from camphor.[1] Its chiral nature makes it an invaluable tool in stereochemistry,
particularly for the separation of enantiomers.[1] It is a white crystalline solid that is soluble in
water and various organic solvents.[2]

Chemical and Physical Data

The following tables summarize the key quantitative data for (1S)-(+)-10-Camphorsulfonic
acid.
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Identifier Value Reference(s)
CAS Number 3144-16-9 [3114]
Molecular Formula C10H1604S [3114]
Molecular Weight 232.30 g/mol [41[5]
[(1S,4R)-7,7-dimethyl-2-
IUPAC Name oxobicyclo[2.2.1]heptan-1- [6]
ylmethanesulfonic acid
(+)-Camphor-10-sulfonic acid,
Synonyms (+)-B-Camphorsulfonic acid, [11317]
Reychler's acid
MIOPIJNTWMNEORI-
InChl Key [51[6]
GMSGAONNSA-N
CC1(C)
Canonical SMILES [C@@H]2CC[C@@]1(C(=0)C  [3]
2)CS(=0)(=0)0
Property Value Reference(s)
Appearance White crystalline solid/powder [21[81[5]
Melting Point 196-200 °C (decomposes) [2][5]

Optical Rotation [a]20/D

+19.9° to +21° (c=2 in H20)

[5]

pKa 1.2 [1]
Soluble in water and many
Solubility organic solvents. Moderately [1][2][8]

soluble in chloroform.

Safety and Handling

(1S)-(+)-10-Camphorsulfonic acid is a corrosive substance and should be handled with

appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust
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mask. It is incompatible with strong bases and strong oxidizing agents.[2]

Hazard Statement Code Reference(s)

May be corrosive to metals H290

Causes severe skin burns and
H314 [3]
eye damage

Causes serious eye damage H318 [3]

Synthesis of (1S)-(+)-10-Camphorsulfonic Acid

(1S)-(+)-10-Camphorsulfonic acid can be synthesized from the naturally occurring (+)-
camphor through sulfonation. The following is a representative protocol adapted from the
synthesis of the racemic mixture.[2][4]

Experimental Protocol: Synthesis from (+)-Camphor

Materials:

(+)-Camphor

Concentrated Sulfuric Acid

Acetic Anhydride

Ether

Glacial Acetic Acid (for recrystallization, optional)
Equipment:

e Three-necked, round-bottomed flask

« Stirrer with a Teflon® blade

e Dropping funnel
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Thermometer

Ice-salt bath

Suction filter

Vacuum desiccator

Procedure:

In a 3 L three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and
thermometer, place 588 g of concentrated sulfuric acid.

Cool the flask in an ice-salt bath and begin stirring.

Slowly add 1216 g of acetic anhydride through the dropping funnel, ensuring the temperature
does not exceed 20 °C. This addition may take 1-1.5 hours.[4]

Once the addition is complete, remove the dropping funnel and add 912 g of coarsely
powdered (+)-camphor.[4]

Continue stirring until the camphor is completely dissolved.

Stop stirring and allow the mixture to stand for at least 36 hours, during which the product
will crystallize.[4]

Collect the crystalline (1S)-(+)-10-Camphorsulfonic acid by suction filtration and wash it
with ether.[2][4]

Dry the product in a vacuum desiccator at room temperature. The expected yield is
approximately 38-42%.[4]

(Optional) The product can be further purified by recrystallization from glacial acetic acid.[4]

Applications in Asymmetric Synthesis and Chiral
Resolution
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The primary application of (1S)-(+)-10-Camphorsulfonic acid is as a chiral resolving agent for
racemic mixtures of basic compounds, particularly amines.[1][9][4] The principle involves the
formation of diastereomeric salts with different solubilities, allowing for their separation by
fractional crystallization.[3]

Pure Enantiomer 1
(e.g., R-Amine)

Less Soluble Salt
(e.g.. (R-Amine)-(+)-CSA)

Base Treatment
(e.g., aq. NazCOs)
Base Treatment
(e.g., aq. NazCOs)

Mixture of Diastereomeric Salts
(R-Amine)-(+)-CSA
(S-Amine)-(+)-CSA

Fractional
Crystallization

(15)-(+)-10-Camphorsulfonic

More Soluble Salt in Filtrate
(e.., (S-Amine)-(+)-CSA)

Acid ((+)-CSA)

Click to download full resolution via product page

Caption: General workflow for chiral resolution of a racemic amine using (+)-CSA.

Experimental Protocol: Chiral Resolution of (*)-trans-
2,3-Diphenylpiperazine

This protocol provides a specific example of the chiral resolution of a racemic diamine.[4]
Materials:
e (¥)-trans-2,3-Diphenylpiperazine

e (1S)-(+)-10-Camphorsulfonic acid
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Dichloromethane (CH2Clz2)

2M Sodium Carbonate (Na2CQOs) aqueous solution

Anhydrous Potassium Carbonate (K2CO3)

Brine

Equipment:

Stirring plate and stir bar

Filtration apparatus

Separatory funnel

Rotary evaporator

Procedure:

o Salt Formation: In a suitable flask, combine (z)-trans-2,3-diphenylpiperazine (2.4 g, 10 mmol)
and (1S)-(+)-10-Camphorsulfonic acid (4.65 g, 20 mmol) in 100 mL of dichloromethane.[4]

e Stir the mixture at 25 °C for 24 hours.[4]

« |solation of the Less Soluble Diastereomeric Salt: Collect the resulting precipitate (the less
soluble diastereomeric salt) by filtration.[4]

e Regeneration of the Enantiomer:

[e]

Suspend the collected precipitate in a mixture of dichloromethane and 2M aqueous
NazCOs solution.

[e]

Stir until the solid completely dissolves.[4]

o

Transfer the mixture to a separatory funnel and separate the organic layer.

[¢]

Extract the aqueous layer twice with dichloromethane.[4]
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o Combine the organic extracts, wash with brine, and dry over anhydrous K2COs.[4]

o Evaporate the solvent under reduced pressure to yield the enantiomerically enriched
(R,R)-(+)-2,3-diphenylpiperazine. A 98% enantiomeric excess (ee) can be achieved.[4]

o Work-up of the Filtrate (for the other enantiomer):

o The filtrate from step 3 contains the more soluble diastereomeric salt, enriched in the
(S,S)-enantiomer.

o Concentrate the filtrate, and if a second precipitate forms, isolate it.

o Treat the filtrate or the second precipitate with 2M aqueous Na2COs and extract with an
organic solvent (e.g., diethyl ether) to recover the (S,S)-(-)-2,3-diphenylpiperazine.[4]

Synthesis of Derivatives

(1S)-(+)-10-Camphorsulfonic acid serves as a starting material for the synthesis of various
chiral reagents, such as (camphorsulfonyl)oxaziridines, which are used for asymmetric
oxidations.

Click to download full resolution via product page

Caption: Synthetic workflow for (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine.

Experimental Protocol: Synthesis of (+)-(1S)-10-
Camphorsulfonamide

This protocol details the first two steps in the synthesis of (+)-(camphorylsulfonyl)oxaziridine.
Materials:

e (1S)-(+)-10-Camphorsulfonic acid
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e Thionyl chloride (SOCI2)

e Chloroform (CHCIs)

o Ammonium hydroxide solution (reagent-grade)
o Methylene chloride (CH2zClz2)

e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa)

Equipment:

Two-necked, round-bottomed flasks

e Dropping funnel

» Reflux condenser

o Magnetic stirrer

e Mechanical stirrer

* Ice bath

e Separatory funnel

» Rotary evaporator

Procedure:

e Formation of Camphorsulfonyl Chloride:

o To a 2 L two-necked, round-bottomed flask, add 116 g (0.5 mol) of (1S)-(+)-10-
Camphorsulfonic acid and 750 mL of chloroform.

o Heat the suspension to reflux.
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o Add 71.4 g (0.6 mol) of freshly distilled thionyl chloride dropwise over 1 hour.

o Continue heating at reflux until gas evolution ceases (approximately 9-10 hours). The
resulting solution of camphorsulfonyl chloride is used directly in the next step.

e Formation of Camphorsulfonamide:

o In a separate 5 L two-necked, round-bottomed flask, place 1.6 L of ammonium hydroxide
solution and cool to 0 °C in an ice bath.

o Slowly add the chloroform solution of crude camphorsulfonyl chloride to the cooled
ammonium hydroxide solution over 1 hour, maintaining the temperature between 0-10 °C.

o Allow the reaction mixture to warm to room temperature and stir for 4 hours.
o Transfer the mixture to a separatory funnel and separate the organic layer.
o Extract the aqueous layer three times with 250 mL portions of methylene chloride.

o Combine the organic layers, wash with 250 mL of brine, and dry over anhydrous
magnesium sulfate.

o Remove the solvent using a rotary evaporator to obtain the crude (+)-(1S)-10-
Camphorsulfonamide (yield approx. 90%).

This guide provides a solid foundation for the use and understanding of (1S)-(+)-10-
Camphorsulfonic acid in a research setting. The provided protocols are intended as a starting
point and may require optimization based on specific substrates and laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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